molecular formula C15H19NO4 B15306183 rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid

rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid

Cat. No.: B15306183
M. Wt: 277.31 g/mol
InChI Key: YVKJHIKLYWBZCV-YPMHNXCESA-N
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Description

rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

The synthesis of rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid involves several steps, including the formation of the piperidine ring and the introduction of the benzyloxycarbonyl and carboxylic acid groups. The synthetic route typically starts with the preparation of the piperidine ring through cyclization reactions. The benzyloxycarbonyl group is then introduced using benzyl chloroformate under basic conditions.

Chemical Reactions Analysis

rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .

Scientific Research Applications

rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

  • rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpiperidine-3-carboxylic acid
  • rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-propylpiperidine-3-carboxylic acid

These compounds share similar structural features but differ in the length of the alkyl chain attached to the piperidine ring. The differences in their chemical and biological properties highlight the unique characteristics of this compound .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(3R,4R)-4-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-11-7-8-16(9-13(11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m1/s1

InChI Key

YVKJHIKLYWBZCV-YPMHNXCESA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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